molecular formula C20H14O5 B11209576 (8Z)-8-(4-methoxybenzylidene)-4-methyl-2H-furo[2,3-h]chromene-2,9(8H)-dione

(8Z)-8-(4-methoxybenzylidene)-4-methyl-2H-furo[2,3-h]chromene-2,9(8H)-dione

Cat. No.: B11209576
M. Wt: 334.3 g/mol
InChI Key: RJSZCUGBCVPEBX-YBEGLDIGSA-N
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Description

(8Z)-8-[(4-METHOXYPHENYL)METHYLIDENE]-4-METHYL-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE is a complex organic compound characterized by its unique structure, which includes a furochromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8Z)-8-[(4-METHOXYPHENYL)METHYLIDENE]-4-METHYL-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 4-methylcoumarin under basic conditions, followed by cyclization to form the furochromene core. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(8Z)-8-[(4-METHOXYPHENYL)METHYLIDENE]-4-METHYL-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(8Z)-8-[(4-METHOXYPHENYL)METHYLIDENE]-4-METHYL-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (8Z)-8-[(4-METHOXYPHENYL)METHYLIDENE]-4-METHYL-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the growth of cancer cells by interfering with cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares the methoxyphenyl group but differs in its overall structure and applications.

    1,2-Cyclohexane dicarboxylic acid diisononyl ester: Another complex organic compound with different functional groups and uses.

Uniqueness

(8Z)-8-[(4-METHOXYPHENYL)METHYLIDENE]-4-METHYL-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE is unique due to its furochromene core, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C20H14O5

Molecular Weight

334.3 g/mol

IUPAC Name

(8Z)-8-[(4-methoxyphenyl)methylidene]-4-methylfuro[2,3-h]chromene-2,9-dione

InChI

InChI=1S/C20H14O5/c1-11-9-17(21)25-20-14(11)7-8-15-18(20)19(22)16(24-15)10-12-3-5-13(23-2)6-4-12/h3-10H,1-2H3/b16-10-

InChI Key

RJSZCUGBCVPEBX-YBEGLDIGSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC3=C2C(=O)/C(=C/C4=CC=C(C=C4)OC)/O3

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC3=C2C(=O)C(=CC4=CC=C(C=C4)OC)O3

Origin of Product

United States

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